

(R)-N-Boc-3-Amino-3-phenylpropanoic acid melting point

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Compound of Interest

Compound Name: (R)-N-Boc-3-Amino-3-phenylpropanoic acid

Cat. No.: B064540

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Authored by: A Senior Application Scientist Foreword: Beyond a Value, A Critical Quality Attribute

In the landscape of pharmaceutical development, the physical properties of a molecule are not mere data points; they are foundational pillars upon which the safety, efficacy, and manufacturability of a drug substance are built. The melting point of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid**, a chiral building block of significant interest, is a prime example of such a critical quality attribute (CQA). This guide moves beyond a simple reporting of its melting point to provide a comprehensive understanding of its determination, the underlying scientific principles, and its implications in a research and development context. As professionals in this field, our pursuit is not just for a number, but for the assurance of identity, purity, and consistency that this number represents. This document is structured to provide not only the "what" and "how," but more importantly, the "why" behind the rigorous analytical assessment of this compound.

The Significance of Melting Point in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.

The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting range. In the context of drug development, the melting point is a crucial parameter for several reasons:

- **Identification:** The melting point is a fundamental physical property used for the initial identification and characterization of a compound. A mixed-melting point determination, where the compound is mixed with an authentic reference standard, can provide strong evidence of chemical identity.^[1]
- **Purity Assessment:** As a primary indicator of purity, a sharp and consistent melting point suggests a high degree of sample purity. Conversely, a broad melting range can indicate the presence of impurities or polymorphic forms.
- **Polymorph and Solvate Screening:** Different crystalline forms (polymorphs) or solvates of the same compound will exhibit different melting points. Understanding and controlling polymorphism is critical as it can impact solubility, stability, and bioavailability.
- **Stability Studies:** A change in the melting point of a substance over time under specific storage conditions can signify degradation or physical transformation.
- **Process Control:** In a manufacturing setting, the melting point serves as a quality control checkpoint to ensure batch-to-batch consistency.

The International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," underscores the importance of such physicochemical characteristics in defining the quality of a drug substance.^{[2][3][4][5][6]}

(R)-N-Boc-3-Amino-3-phenylpropanoic acid: A Profile

(R)-N-Boc-3-Amino-3-phenylpropanoic acid, also known as Boc-D-β-phenylalanine, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and other organic transformations, preventing the amino group from undergoing unwanted reactions.^{[7][8]} Given its chiral nature, the stereochemical purity is as critical as its chemical purity, and this can also influence its physical properties,

including the melting point. The molecular structure plays a significant role in how the molecules pack in a crystal lattice, which in turn affects the melting point.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Reported Melting Point Data

A review of various commercial and literature sources reveals a range of melting points for **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** and its enantiomer/racemate. This variation can be attributed to differences in purity, crystalline form, and the analytical method used for determination.

Compound Name	CAS Number	Reported Melting Point (°C)	Source
(R)-N-Boc-3-Amino-3-phenylpropanoic acid	161024-80-2	122-124	Chem-Impex [14] , Boc-L- β -phenylalanine (see note) [15]
(R)-N-Boc-3-Amino-3-phenylpropanoic acid	161024-80-2	123.4	Five Chongqing Chemdad Co., Ltd. [16]
(S)-N-Boc-3-Amino-3-phenylpropanoic acid	103365-47-5	122.9	Echemi [17] , ChemicalBook [18]
Boc-(R,S)-3-amino-2-phenylpropionic acid (racemate)	67098-56-0	142-147	Chem-Impex [19]
N-Boc-D-phenylalanine (α -amino acid isomer)	18942-49-9	82.5-88.5	Thermo Scientific™ [20]
N-Boc-L-phenylalanine (α -amino acid isomer)	13734-34-4	85-87, 84-88, 86-91	Sigma-Aldrich, Fisher Scientific [21] , TCI Chemicals

Note: Some suppliers use the L/D designation based on the alpha-carbon of the corresponding alpha-amino acid, which can be confusing for beta-amino acids. It is crucial to confirm the stereochemistry by CAS number or optical rotation.

The variance in these reported values highlights the necessity of a standardized and well-controlled method for melting point determination.

Experimental Protocol: Melting Point Determination according to USP <741>

The following protocol is a detailed methodology for the determination of the melting range of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid**, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.^[1]^[22]^[23]

Principle

The melting range is defined as the temperature interval between the point at which the substance begins to collapse or melt and the point at which it is completely melted. For a pure substance, this range is typically narrow. The procedure involves heating a finely powdered sample in a capillary tube within a calibrated apparatus at a controlled rate.

Apparatus

A digital melting point apparatus with a calibrated temperature sensor and a means for visual observation (e.g., a magnifying lens and illumination) is recommended. The apparatus must be capable of a controlled heating rate. The accuracy of the apparatus should be verified periodically using USP Melting Point Reference Standards.^[1]^[24]

Sample Preparation

- **Drying:** Dry the sample of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** in a vacuum oven at a temperature well below its expected melting point (e.g., 40-50 °C) for a sufficient period to remove any residual solvents.
- **Pulverization:** After drying, gently pulverize the sample into a fine powder using a clean and dry agate mortar and pestle. This ensures uniform packing and efficient heat transfer.^[24]
- **Capillary Loading:** Pack the dry, powdered sample into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2-4 mm.^[24] This is achieved by tapping the sealed end of the capillary on a hard surface. Ensure the powder is tightly packed.

Measurement Procedure (Class Ia)

- Initial Heating: Set the starting temperature of the apparatus to approximately 10-15 °C below the expected melting point (based on the data in the table, a starting temperature of ~110 °C is appropriate).
- Ramp Rate: Set the heating rate to 3 °C/minute.[\[25\]](#)
- Sample Insertion: Insert the loaded capillary tube into the apparatus.
- Observation and Refined Heating: When the temperature is approximately 3 °C below the expected lower limit of the melting range, reduce the heating rate to 1-2 °C/minute.[\[25\]](#) This slower rate is crucial for an accurate determination.
- Recording the Melting Range:
 - T1 (Onset): Record the temperature at which the first signs of melting are observed (e.g., the substance begins to collapse or the first drop of liquid appears).
 - T2 (Clear Point): Record the temperature at which the substance is completely transformed into a liquid.
- Reporting: The melting range is reported as the interval T1 to T2.

System Suitability and Self-Validation

- Calibration: Before the analysis, verify the apparatus's calibration using at least two USP Melting Point Reference Standards that bracket the expected melting range of the sample. For this compound, standards such as Vanillin (81-83 °C) and Acetanilide (114-116 °C) or Sulfanilamide (164.5-166.5 °C) could be considered.
- Repeatability: Perform the determination in triplicate to ensure the repeatability of the results. The individual ranges should be in close agreement.
- Mixed Melting Point: For confirmatory identification, an intimate 1:1 mixture of the sample with an authentic reference standard of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid** should be prepared. If the sample is identical to the standard, the melting point of the mixture will not be depressed or broadened.

Causality and Interpretation of Results

Factors Influencing the Melting Point

Several factors can influence the observed melting point of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid**:

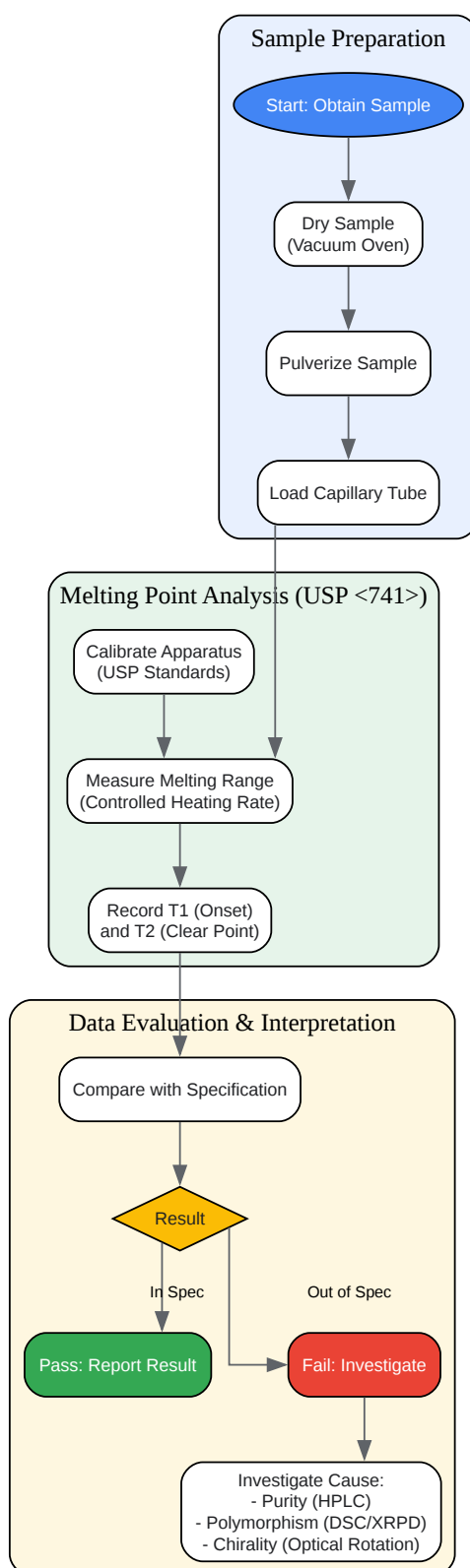
- **Purity:** Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.
- **Polymorphism:** The existence of different crystal packing arrangements (polymorphs) can lead to different melting points. A thorough solid-state characterization (e.g., using DSC, XRPD) is necessary to identify and control polymorphism.
- **Chirality:** The melting point of a pure enantiomer can differ from that of its racemate. Racemic compounds can crystallize as a conglomerate (a physical mixture of enantiomeric crystals) or a racemic compound (a 1:1 ordered arrangement of both enantiomers in the crystal lattice), each with a distinct melting point. The higher melting point of the racemic mixture (142-147 °C) compared to the enantiomer (~123 °C) suggests the formation of a more stable racemic compound.^[19]
- **Experimental Parameters:** The heating rate, sample packing, and particle size can all affect the observed melting point. A faster heating rate can lead to a higher and broader apparent melting range.^{[22][24]}

Interpreting Out-of-Specification Results

If the determined melting point does not meet the expected range, it warrants further investigation. A lower and broader range often points to the presence of impurities, which could include residual solvents, starting materials, or by-products from the synthesis. A different, sharp melting point could indicate the presence of a different polymorph.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the determination and interpretation of the melting point of **(R)-N-Boc-3-Amino-3-phenylpropanoic acid**.



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

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